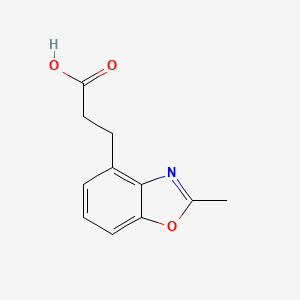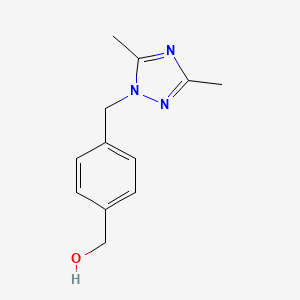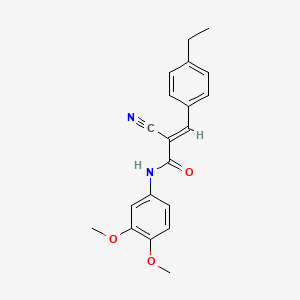![molecular formula C14H13N5O3S2 B2531076 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 892018-96-1](/img/structure/B2531076.png)
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring and a thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two heterocyclic rings: an oxadiazole ring and a thiadiazole ring . These rings are connected by a sulfanyl group and substituted with various functional groups including a methoxyphenyl group .Aplicaciones Científicas De Investigación
Pharmacological Potential
The computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole derivatives, including compounds similar to the specified chemical, have been extensively studied. These compounds have been investigated for their potential in toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory properties. For example, certain derivatives have shown moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), highlighting their potential as therapeutic agents in managing pain, inflammation, and possibly cancer (M. Faheem, 2018).
Antimicrobial and Antifungal Screening
Research into 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives has revealed that these compounds exhibit notable activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. These findings suggest potential applications in the treatment of diseases associated with the malfunctioning of these enzymes, such as Alzheimer's disease and various inflammatory conditions (A. Rehman et al., 2013).
Anticancer Activity
The synthesis and evaluation of novel derivatives, like 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, have been carried out with an emphasis on their anticancer properties. The pharmacophore hybridization approach, utilized in the design of these molecules, aims to create drug-like small molecules with enhanced anticancer properties. Preliminary studies indicate promising results in vitro, suggesting potential applications in cancer therapy (I. Yushyn et al., 2022).
Selective Enzyme Inhibition
The design and synthesis of derivatives aimed at inhibiting specific enzymes have also been a significant area of interest. For instance, research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlights the exploration of compounds for their potential to modulate enzyme activity. Such studies are critical for developing new therapeutic strategies for diseases where enzyme activity is dysregulated, including various cancers (K. Shukla et al., 2012).
Propiedades
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-8-16-18-13(24-8)15-11(20)7-23-14-19-17-12(22-14)9-5-3-4-6-10(9)21-2/h3-6H,7H2,1-2H3,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOCGNTWPZSEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)


